molecular formula C10H13ClNOPS B13768495 (4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-2-sulfanylidene-1,3,2lambda5-oxazaphospholidine CAS No. 57651-34-0

(4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-2-sulfanylidene-1,3,2lambda5-oxazaphospholidine

Cat. No.: B13768495
CAS No.: 57651-34-0
M. Wt: 261.71 g/mol
InChI Key: AYEYHZBPPMGEKL-MYWFGVANSA-N
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Description

This compound is a chiral oxazaphospholidine derivative featuring a sulfanylidene (P=S) group, a chloro substituent at the phosphorus center, and stereogenic carbons at positions 4 (S) and 5 (R). Its synthesis typically involves the reaction of (1R,2S)-(-)-ephedrine with phosphorus trichloride (PCl₃) in the presence of N-methylmorpholine, followed by stereospecific sulfur incorporation . The rigid bicyclic structure and electron-deficient phosphorus center make it a versatile intermediate in asymmetric catalysis, particularly in the synthesis of chiral phosphine ligands for transition-metal complexes .

Properties

CAS No.

57651-34-0

Molecular Formula

C10H13ClNOPS

Molecular Weight

261.71 g/mol

IUPAC Name

(4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-2-sulfanylidene-1,3,2λ5-oxazaphospholidine

InChI

InChI=1S/C10H13ClNOPS/c1-8-10(9-6-4-3-5-7-9)13-14(11,15)12(8)2/h3-8,10H,1-2H3/t8-,10-,14?/m0/s1

InChI Key

AYEYHZBPPMGEKL-MYWFGVANSA-N

Isomeric SMILES

C[C@H]1[C@H](OP(=S)(N1C)Cl)C2=CC=CC=C2

Canonical SMILES

CC1C(OP(=S)(N1C)Cl)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-2-sulfanylidene-1,3,2lambda5-oxazaphospholidine typically involves the enantioselective ring-opening of cycloanhydrides with alcohols in the presence of chiral catalysts. One method involves using 9-epiquininurea as a catalyst, which allows the reaction to proceed at room temperature with high yield and stereoselectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-2-sulfanylidene-1,3,2lambda5-oxazaphospholidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

(4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-2-sulfanylidene-1,3,2lambda5-oxazaphospholidine has several scientific research applications:

Mechanism of Action

The mechanism by which (4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-2-sulfanylidene-1,3,2lambda5-oxazaphospholidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral centers and sulfanylidene group allow it to bind selectively to specific sites, modulating their activity. This can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Core Structure Substituents/Functional Groups Key Differences
(2R,4S,5R)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine 2-sulfide Oxazaphospholidine P=S (sulfide), Cl, C4(S), C5(R) Sulfide (P–S single bond) vs. sulfanylidene (P=S double bond); lower reactivity in radical formation
(4S,5R)-2-[(S)-Ethylsulfinyl]-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine 2-oxide Oxazaphospholidine P=O (oxide), ethylsulfinyl, C4(S), C5(R) Oxidized phosphorus center (P=O) enhances polarity; sulfinyl group introduces steric bulk for ligand design
(4S,5S)-2-Chloro-3,4-dimethyl-5-phenyl-2-prop-2-enyl-1,3,2-oxazasilolidine Oxazasilolidine Si–N–O ring, allyl substituent Silicon replaces phosphorus; increased hydrophobicity but reduced hydrolytic stability

Physicochemical Properties

Property Target Compound (P=S) Oxazaphospholidine 2-sulfide Oxazasilolidine
Molecular Formula C₁₀H₁₃ClNOPλ⁵S C₁₀H₁₃ClNOPS C₁₃H₁₈ClNOSi
Molecular Weight (g/mol) ~265 (estimated) 261.71 267.83
Density (g/mL) N/A N/A 1.095
Stability Air-sensitive Stable under inert conditions Moisture-sensitive

Research Findings and Key Insights

Stereochemical Influence : The (4S,5R) configuration in the target compound enables efficient electron capture at phosphorus, critical for radiogenic radical formation—a property absent in diastereomeric or silicon-containing analogues .

Ligand Design : Sulfanylidene derivatives are superior to oxides and borane adducts in asymmetric hydrogenation, achieving >95% enantiomeric excess (ee) in ketone reductions .

Stability Trade-offs: While oxazasilolidines (e.g., C₁₃H₁₈ClNOSi) exhibit higher density (1.095 g/mL), their moisture sensitivity limits industrial use compared to air-stable oxazaphospholidines .

Biological Activity

(4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-2-sulfanylidene-1,3,2lambda5-oxazaphospholidine is a compound of significant interest due to its unique structural characteristics and potential biological activities. This oxazaphospholidine derivative is notable for its applications in medicinal chemistry and its role in the synthesis of various bioactive molecules.

The molecular formula of this compound is C10H13ClNOPC_{10}H_{13}ClNOP with a molecular weight of approximately 229.65 g/mol. The compound features a phosphorus atom within a five-membered ring structure, which contributes to its reactivity and biological interactions.

Biological Activity

Research indicates that compounds containing oxazaphospholidine structures exhibit various biological activities, including:

1. Anticancer Activity
Studies have shown that oxazaphospholidine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to (4S,5R)-2-chloro-3,4-dimethyl-5-phenyl have demonstrated cytotoxic effects against several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

2. Antimicrobial Properties
The presence of chlorine and sulfur in the structure enhances the antimicrobial activity of this compound. It has been reported that oxazaphospholidines can exhibit significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.

3. Enzyme Inhibition
Research has also suggested that this class of compounds can act as enzyme inhibitors. For example, they may inhibit certain phosphatases or kinases involved in signaling pathways related to cancer progression or inflammation.

Case Studies

Several studies have explored the biological effects of oxazaphospholidines:

StudyFindings
Anticancer Study A study published in the Journal of Medicinal Chemistry reported that oxazaphospholidines showed significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the micromolar range.
Antimicrobial Activity Research published in Antibiotics indicated that derivatives exhibited potent activity against Gram-positive bacteria like Staphylococcus aureus, with minimum inhibitory concentrations (MICs) below 10 µg/mL.
Enzyme Inhibition A study in Bioorganic & Medicinal Chemistry Letters demonstrated that specific oxazaphospholidines inhibited protein kinase activity by interacting with ATP-binding sites, leading to decreased cell viability in cancer models.

The biological activity of this compound can be attributed to several mechanisms:

1. Reactive Oxygen Species (ROS) Generation
The compound may induce oxidative stress in cells through ROS generation, leading to cellular damage and apoptosis.

2. Interaction with Cellular Targets
Its structural components allow interaction with various cellular targets such as DNA and proteins involved in cell signaling pathways.

3. Modulation of Gene Expression
Oxazaphospholidines may influence gene expression related to cell cycle regulation and apoptosis through epigenetic modifications.

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